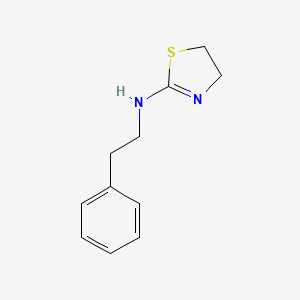

(4,5-Dihydro-thiazol-2-yl)-phenethyl-amine

Description

Structural Context within Dihydrothiazole and Phenethylamine (B48288) Scaffolds

Significance of Heterocyclic Motifs in Medicinal Chemistry

Heterocyclic compounds, particularly those containing nitrogen and sulfur atoms, are mainstays in drug discovery. The thiazole (B1198619) ring, a five-membered heterocycle, and its derivatives are known to exhibit a wide array of biological activities. The partially saturated version, dihydrothiazole (also known as thiazoline), is also a privileged scaffold in medicinal chemistry.

The 2-aminothiazole (B372263) moiety, in particular, is a cornerstone for the synthesis of many biologically active compounds. Its derivatives have demonstrated a remarkable spectrum of pharmacological properties, underscoring the versatility of this heterocyclic system.

Table 1: Biological Activities of 2-Aminothiazole Derivatives

| Biological Activity | Examples of Investigated Derivatives |

|---|---|

| Antimicrobial | Derivatives with various substitutions on the thiazole ring and the amino group have shown activity against a range of bacteria and fungi. |

| Anticancer | Certain 2-aminothiazole derivatives have exhibited cytotoxic effects against various cancer cell lines. |

| Anti-inflammatory | The scaffold is present in compounds that have been investigated for their anti-inflammatory properties. |

| Antiviral | Research has explored the potential of 2-aminothiazole derivatives as antiviral agents. |

| Anticonvulsant | Some derivatives have shown promise in preclinical models of epilepsy. |

| Antioxidant | The heterocyclic ring can contribute to the radical scavenging properties of certain molecules. |

Phenethylamine Core in Bioactive Compounds

The phenethylamine scaffold is a fundamental structural motif found in a vast number of biologically active molecules, including neurotransmitters, hormones, and a wide range of synthetic drugs. Its presence in endogenous compounds like dopamine (B1211576) and norepinephrine (B1679862) highlights its critical role in physiological processes. mdpi.com

The versatility of the phenethylamine core allows for a wide range of substitutions on the phenyl ring, the ethyl side chain, and the amino group, leading to a diverse array of pharmacological effects. This has made it a highly attractive scaffold for the development of new therapeutic agents.

Table 2: Examples of Bioactive Compounds Containing the Phenethylamine Scaffold

| Compound | Classification | Biological Significance |

|---|---|---|

| Dopamine | Neurotransmitter | Plays a crucial role in motor control, motivation, and reward. |

| Norepinephrine | Neurotransmitter/Hormone | Involved in the "fight or flight" response, attention, and mood regulation. mdpi.com |

| Amphetamine | CNS Stimulant | Used in the treatment of ADHD and narcolepsy. |

| Ephedrine | Decongestant/Bronchodilator | Used to relieve nasal congestion and asthma symptoms. |

| Mescaline | Psychedelic | A naturally occurring psychedelic alkaloid. |

Overview of Research Trajectories for Related Chemical Entities

The logical progression in the study of a hybrid molecule like (4,5-Dihydro-thiazol-2-yl)-phenethyl-amine involves examining the research trajectories of structurally similar compounds. This includes the exploration of dihydrothiazole derivatives bearing phenethyl substituents and the investigation of phenethylamines where the phenyl ring is replaced by or substituted with a heterocyclic motif.

A notable area of research has been the synthesis and biological evaluation of 2,3-dihydrothiazole (B1197258) derivatives with a β-phenethyl moiety at the 3-position. In one such study, a series of these compounds were synthesized and evaluated for their potential antimicrobial, antihypertensive, and anticonvulsant activities. nih.gov While significant antimicrobial or antihypertensive effects were not observed, several of the synthesized compounds displayed potent anticonvulsant activity. nih.gov

Table 3: Research Findings on Phenethyl-Substituted Dihydrothiazole Derivatives

| Compound Series | Investigated Activities | Key Findings |

|---|---|---|

| 2-Arylimino-3-(β-phenethyl)-4-aryl-2,3-dihydrothiazoles | Antimicrobial, Antihypertensive, Anticonvulsant | No significant antimicrobial or antihypertensive activity was observed. However, potent anticonvulsant activity was identified in some derivatives. nih.gov |

Another important research trajectory in medicinal chemistry is the concept of bioisosteric replacement . This strategy involves substituting one part of a molecule with another that has similar physical or chemical properties, with the aim of enhancing the compound's biological activity, selectivity, or pharmacokinetic profile. In the context of this compound, the dihydrothiazole ring could be considered a bioisostere of the phenyl ring in other bioactive phenethylamines. This approach of replacing a phenyl ring with a heterocyclic system is a common strategy in drug design to modulate a compound's properties.

The exploration of such bioisosteric replacements opens up avenues for the discovery of novel compounds with potentially improved therapeutic characteristics. Research in this area continues to be an active field of investigation, with scientists designing and synthesizing new analogs of known bioactive molecules to probe structure-activity relationships and identify new therapeutic leads.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-2-4-10(5-3-1)6-7-12-11-13-8-9-14-11/h1-5H,6-9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGJVTLPBGGVBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368530 | |

| Record name | (4,5-Dihydro-thiazol-2-yl)-phenethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676035 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

91215-17-7 | |

| Record name | (4,5-Dihydro-thiazol-2-yl)-phenethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,5 Dihydro Thiazol 2 Yl Phenethyl Amine and Its Analogs

Strategies for Dihydrothiazole Ring Formation

Cyclization reactions represent the most traditional and direct route to the 4,5-dihydrothiazole ring. These methods typically involve the reaction of a bifunctional precursor that contains the requisite sulfur and nitrogen atoms, which then cyclizes to form the five-membered ring.

A prevalent method involves the reaction of thiourea (B124793) or its derivatives with 1,2-dihaloethanes. This approach is an extension of the well-known Hantzsch thiazole (B1198619) synthesis. researchgate.netderpharmachemica.com In this reaction, the sulfur of the thiourea acts as a nucleophile, displacing one halide, followed by an intramolecular cyclization where the nitrogen attacks the second electrophilic carbon, eliminating the second halide and forming the dihydrothiazole ring.

Another key strategy involves the reaction of isothiocyanates with ambident N,S-nucleophiles. For instance, perfluoro-2-methylpent-2-en-3-yl isothiocyanate reacts with various nucleophiles like thiazole-2-thione or pyridine-2-thione in the presence of a base to yield 2-N-substituted 4,5-dihydrothiazole derivatives exclusively. researchgate.net This highlights a regioselective pathway where the nitrogen center of the nucleophile attacks the carbon of the isothiocyanate group, leading to the formation of the heterocyclic product. researchgate.net

A variation of this approach is the cyclocondensation reaction of a precursor containing a thioamide group with a suitable electrophile. For example, the reaction of thiosemicarbazide (B42300) with α,β-unsaturated ketones can lead to dihydropyrazole-1-carbothioamides, which can then undergo further cycloaddition with phenacyl bromides to form a thiazole ring attached to the dihydropyrazole core. nih.gov While this leads to a different final scaffold, the initial cyclocondensation principle is relevant for forming sulfur-nitrogen heterocycles.

| Cyclization Method | Reactants | Key Features | Reference |

| Hantzsch-type Synthesis | Thiourea + 1,2-Dihaloethane | A classic, straightforward method for forming the 2-amino-4,5-dihydrothiazole core. | researchgate.netderpharmachemica.com |

| Isothiocyanate Cyclization | Isothiocyanate + Ambident N,S-Nucleophile | Provides direct access to 2-N-substituted dihydrothiazoles with high regioselectivity. | researchgate.net |

| Domino Alkylation-Cyclization | Propargyl Bromides + Thioureas | Utilizes microwave irradiation to achieve rapid synthesis of 2-aminothiazoles, a related aromatic scaffold. | organic-chemistry.orgorganic-chemistry.org |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and modular approach to complex molecules. mdpi.com While more commonly applied to the synthesis of fully aromatic thiazoles, these principles can be adapted for dihydrothiazole scaffolds. nih.govresearchgate.netbohrium.com

An exemplary MCR for thiazole synthesis involves the reaction of an aldehyde, an amine, and a sulfur-containing component in a one-pot process. mdpi.com A hypothetical MCR for a 2-amino-4,5-dihydrothiazole derivative could involve the reaction of an aldehyde, an isocyanide, and a thiol source, which upon cyclization would generate the desired heterocyclic core. Isocyanide-based multicomponent reactions are particularly powerful for rapidly building molecular diversity. mdpi.com The development of domino or cascade reactions, where a series of intramolecular reactions are triggered by a single event, also provides a streamlined pathway to thiazole derivatives and their precursors. nih.govresearchgate.net

Phenethylamine (B48288) Moiety Integration

The synthesis of phenethylamine and its derivatives can be accomplished through several well-established and modern chemical methods.

Classical methods often involve the reduction of a nitrile or a nitro compound. One convenient and widely cited method is the reduction of ω-nitrostyrene using a powerful reducing agent like lithium aluminum hydride. wikipedia.org Another common industrial-scale synthesis involves the reduction of benzyl (B1604629) cyanide, typically through catalytic hydrogenation using a Raney-Nickel catalyst. wikipedia.org

More recent and modular synthetic strategies provide access to a wider range of substituted phenethylamines. A notable example is the nickel/photoredox-catalyzed cross-electrophile coupling of aliphatic aziridines with (hetero)aryl iodides. nih.govacs.org This mild and versatile method allows for the installation of diverse aryl groups in a single C-C bond-forming step. nih.govacs.org Another innovative approach utilizes N-pyridinium aziridines as dual electrophiles; these undergo bromide-promoted ring-opening followed by a selective nickel-catalyzed cross-coupling with organozinc nucleophiles to afford a diverse family of β-functionalized phenethylamines. nih.gov

| Synthesis Method | Starting Material | Key Reagents | Advantages | Reference |

| Nitrostyrene Reduction | ω-Nitrostyrene | Lithium Aluminium Hydride (LiAlH₄) | High yield, convenient laboratory method. | wikipedia.org |

| Benzyl Cyanide Reduction | Benzyl Cyanide | H₂, Raney-Nickel Catalyst | Suitable for larger scale synthesis. | wikipedia.org |

| Aziridine Cross-Coupling | Aliphatic Aziridine + Aryl Iodide | Ni Catalyst, Photoredox Catalyst | High modularity, mild conditions, broad scope. | nih.govacs.org |

| N-Pyridinium Aziridine Coupling | N-Pyridinium Aziridine + Organozinc Reagent | Ni Catalyst | Access to diverse β-functionalized derivatives. | nih.gov |

The final construction of (4,5-Dihydro-thiazol-2-yl)-phenethyl-amine involves the formation of a C-N bond between the phenethylamine nitrogen and the C2 position of the dihydrothiazole ring. This can be achieved through several synthetic disconnections.

One of the most direct methods is the N-alkylation of 2-amino-4,5-dihydrothiazole (also known as 2-aminothiazoline) with a suitable phenethyl electrophile, such as phenethyl bromide. This reaction, typically carried out in the presence of a base, forms the desired secondary amine. A similar strategy has been documented for the synthesis of the closely related analog, N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine, from 2-aminothiazoline and phenylethyl bromide. ontosight.ai

An alternative approach involves reacting phenethylamine with a dihydrothiazole ring that has been pre-activated at the C2 position with a leaving group. For example, a 2-chloro- or 2-methylthio-4,5-dihydrothiazole can undergo nucleophilic substitution with phenethylamine to yield the target compound.

A third strategy builds the ring and attaches the side chain concurrently. This can be accomplished by reacting phenethyl isothiocyanate with a molecule like 2-aminoethanethiol. The nucleophilic thiol group attacks the isothiocyanate carbon, followed by intramolecular cyclization of the amine onto the newly formed thiocarbonyl, eliminating water to form the 2-(phenethylamino)-4,5-dihydrothiazole structure.

Derivatization and Scaffold Modification

To explore structure-activity relationships and generate analogs, both the phenethylamine and dihydrothiazole portions of the molecule can be modified. Derivatization is typically achieved by using substituted starting materials in the synthetic sequences described above.

Modifications to the phenethylamine moiety are most commonly made by introducing substituents onto the phenyl ring. By employing substituted aryl iodides in the nickel/photoredox cross-coupling with aziridines, a wide array of electronically and sterically diverse phenethylamine analogs can be produced. nih.govacs.org Similarly, starting with substituted benzyl cyanides or ω-nitrostyrenes in the classical reduction routes will yield the corresponding substituted phenethylamines.

Synthesis of Thiourea Derivatives and Analogs

The synthesis of the dihydrothiazole ring system frequently begins with the preparation of appropriately substituted thiourea derivatives. Thioureas serve as versatile precursors due to the reactivity of the thiocarbonyl group.

General methods for synthesizing thiourea derivatives include:

From Isothiocyanates: This is one of the most common and straightforward methods, involving the reaction of an isothiocyanate with a primary or secondary amine. semanticscholar.org For analogs of this compound, this would typically involve reacting phenethyl isothiocyanate with an amine or, conversely, phenethylamine with a suitable isothiocyanate.

From Thiophosgene: Symmetrical or unsymmetrical thioureas can be prepared by condensing amines with thiophosgene. semanticscholar.org

From Carbon Disulfide: In some synthetic routes, carbon disulfide can react with amines to produce thiourea derivatives. semanticscholar.org

From Cyanamides: N,N-disubstituted thioureas can be synthesized from the corresponding cyanamides. semanticscholar.org

The reaction between an amine and an isothiocyanate is a widely used approach for generating thiourea precursors for dihydrothiazole synthesis. nih.gov For instance, reacting an amine with an isothiocyanate in a solvent like THF can produce the corresponding thiourea, which can then be cyclized to form the desired dihydrothiazole ring. nih.gov

Table 1: General Methods for Thiourea Synthesis

| Starting Materials | Product | General Description |

| Isothiocyanate + Amine | N-Substituted Thiourea | A direct addition reaction, often performed at room temperature. semanticscholar.org |

| Thiophosgene + Amines | Symmetrical or Unsymmetrical Thiourea | Condensation reaction, which can yield a mixture of products if different amines are used. semanticscholar.org |

| Cyanamide + LiAlHSH | N,N-Disubstituted Thiourea | A method suitable for producing disubstituted thioureas. semanticscholar.org |

Incorporation of Additional Heterocycles (e.g., Pyrazole, Pyran, Thiadiazole)

To explore the pharmacological potential of this compound analogs, additional heterocyclic moieties such as pyrazole, pyran, and thiadiazole can be incorporated into the molecular structure. These additions can significantly alter the compound's biological activity.

Pyrazole Derivatives: Pyrazole-containing thiazoles can be synthesized through various routes. One method involves the cyclocondensation reaction of a chalcone (B49325) intermediate with thiosemicarbazide to form a dihydropyrazole-1-carbothioamide, which is then further cyclized with a phenacyl bromide to yield a 1-(thiazol-2-yl)-4,5-dihydropyrazole. nih.gov Pyrazoles are five-membered heterocyclic compounds known for a wide range of pharmacological activities, making them attractive additions to the core structure. nih.govmdpi.com

Pyran Derivatives: Pyran rings, six-membered heterocycles containing an oxygen atom, can be attached to the thiazole core to create novel analogs. researchgate.net The synthesis can involve multi-component reactions, for example, reacting ethyl acetoacetate, malononitrile, and benzaldehyde (B42025) to form a pyran ring, which can then be further functionalized and linked to a thiazole moiety. ajol.info Pyran derivatives are noted for a spectrum of biological activities. arabjchem.org

Thiadiazole Derivatives: Thiadiazoles are five-membered rings containing one sulfur and two nitrogen atoms. The incorporation of a 1,3,4-thiadiazole (B1197879) ring is a common strategy in medicinal chemistry to enhance biological activity. nih.govisres.org Synthesis can involve cyclizing thiosemicarbazide precursors under acidic conditions. ijraset.comrsc.org For example, a new series of 1,3,4-thiadiazole derivatives can be synthesized from 4-substituted-thiazol-2-chloroacetamides.

Table 2: Heterocycle Incorporation Strategies

| Heterocycle | Synthetic Approach | Key Intermediates/Reagents |

| Pyrazole | Cyclocondensation and subsequent cycloaddition | Chalcones, thiosemicarbazide, phenacyl bromides nih.gov |

| Pyran | Multi-component reaction | Ethyl acetoacetate, malononitrile, hydrazine (B178648) hydrate (B1144303) ajol.info |

| Thiadiazole | Cyclization of thiosemicarbazides or thioureas | Thiosemicarbazides, acid chlorides, dehydrating agents rsc.org |

Introduction of Various Substituents for Structure-Activity Studies

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. This involves synthesizing a series of analogs with systematic variations in their chemical structure and evaluating their effects on a specific biological target. For this compound, substituents can be introduced on the phenyl ring, the amine, or the dihydrothiazole ring itself.

The goal of these substitutions is to modulate properties such as:

Electronic Effects: Introducing electron-donating or electron-withdrawing groups can alter the molecule's polarity and ability to interact with biological targets.

Hydrophobicity: Modifying the lipophilicity of the compound can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Steric Factors: The size and shape of substituents can influence how the molecule fits into a receptor's binding site.

For example, in a series of 2-aryl-4,5-dihydrothiazole analogs, it was found that the presence of a 2'-hydroxy group on the aryl substituent was crucial for antibacterial activity, while other electron-donating or electron-withdrawing groups tended to abolish the activity. mdpi.com Similarly, SAR studies on other thiazole derivatives have shown that the nature and position of substituents on attached aryl rings can significantly impact their antimicrobial activity. nih.gov

Advanced Synthetic Techniques and Catalysis

Modern synthetic chemistry emphasizes efficiency, sustainability, and the ability to generate molecular complexity with ease. Advanced techniques such as one-pot reactions and catalytic methods are increasingly applied to the synthesis of dihydrothiazole derivatives.

One-Pot Cyclocondensation Methods

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of time, resource efficiency, and yield. nih.gov

A notable example is the one-pot, three-component synthesis of 2-iminothiazoles. This can be achieved by reacting amines, isothiocyanates, and nitroepoxides under catalyst-free conditions. nih.gov The reaction proceeds through the in situ formation of a thiourea from the amine and isothiocyanate, followed by ring-opening of the nitroepoxide by the thiourea's sulfur atom, subsequent cyclization, and dehydration to yield the final product. nih.gov Another one-pot approach for synthesizing 2-iminothiazolines and 2-aminothiazoles involves the reaction of isocyanides, amines, sulfur, and 2'-bromoacetophenones in an aqueous medium. researchgate.net

Catalytic Approaches in Dihydrothiazole Synthesis

While some syntheses of dihydrothiazoles proceed efficiently without a catalyst, catalytic methods can offer improved reaction rates, higher yields, and milder conditions. The synthesis of 2-aryl-4,5-dihydrothiazoles has been achieved through various protocols, some of which involve catalysts. mdpi.com However, catalyst-free methods are also being developed to enhance the environmental friendliness of the synthesis. For example, a metal- and catalyst-free method for synthesizing 2-aryl-4,5-dihydrothiazoles from cysteine and substituted-benzonitriles has been reported. mdpi.com The development of both catalytic and non-catalytic efficient methods provides chemists with a broader toolkit for constructing these important heterocyclic compounds.

Investigation of Biological Activities Through in Vitro Assays

Antimicrobial Research

Derivatives of the thiazole (B1198619) ring system have been a focal point of antimicrobial research due to their efficacy against a variety of pathogenic microorganisms.

Antibacterial Spectrum and Efficacy

The antibacterial potential of thiazole derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. A study focusing on new thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids, which incorporate a thiazole-related core, reported significant antibacterial action. The activity of these compounds was determined using the broth dilution method, with several derivatives showing potent inhibition.

Table 1: Antibacterial Activity of Thiazolidine-2,4-dione Hybrids

Minimum Inhibitory Concentration (MIC) of select compounds against various bacterial strains.

| Compound Type | Bacterial Strain | MIC (mg/L) | Reference |

|---|---|---|---|

| Thiazolidine-2,4-dione Hybrid | Gram-positive bacteria (e.g., Staphylococcus aureus) | 3.91 | researchgate.net |

| Thiazolidine-2,4-dione Hybrid | Gram-negative bacteria (e.g., Escherichia coli) | 3.91 | researchgate.net |

The research indicated that the antibacterial potency of some of these compounds was comparable or even superior to established antibiotics like oxacillin (B1211168) and cefuroxime. researchgate.net Structure-activity relationship (SAR) analyses suggest that the mechanism of action may vary depending on the specific chemical modifications of the core structure. researchgate.net Further studies on other heteroaryl(aryl) thiazole derivatives have also confirmed that substitutions on the thiazole ring are beneficial for antibacterial activity.

Antifungal Evaluations

Thiazole derivatives have also been identified as potent antifungal agents. Research into a compound identified as (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648), demonstrated high-efficiency, broad-spectrum antifungal activity. In vitro tests showed that this derivative was effective against a range of pathogenic fungi, including various species of Candida, Aspergillus, Cryptococcus, and dermatophytes.

The minimum inhibitory concentration (MIC) for this compound was found to be notably low, indicating strong antifungal properties. For instance, against several clinical isolates of Candida albicans, the MIC values were consistently low, and the compound also effectively inhibited the formation of biofilms, a key virulence factor for this pathogen.

Table 2: Antifungal Activity of (4-phenyl-1,3-thiazol-2-yl) hydrazine

Minimum Inhibitory Concentration (MIC) against various pathogenic fungi.

| Fungal Species | MIC Range (μg/mL) | Reference |

|---|---|---|

| Candida spp. | 0.0625 - 4 | |

| Aspergillus spp. | 0.0625 - 4 | |

| Cryptococcus spp. | 0.0625 - 4 | |

| Dermatophytes | 0.0625 - 4 |

Anticancer and Antiproliferative Studies

The thiazole scaffold is a key component in numerous compounds investigated for their potential in cancer therapy. In vitro studies have focused on evaluating their ability to kill cancer cells (cytotoxicity) and inhibit their growth (antiproliferative activity).

In Vitro Cytotoxicity Assays in Cancer Cell Lines

A wide array of thiazole and related thiadiazole derivatives have been synthesized and tested for cytotoxicity against various human cancer cell lines. These studies consistently show that chemical modifications to the core structure can lead to potent anticancer agents.

For example, a series of arylidene-hydrazinyl-thiazole derivatives demonstrated significant antiproliferative activity. nih.gov One compound, 2-(2-benzyliden-hydrazinyl)-4-methylthiazole, was particularly effective against the MDA-MB-231 breast cancer cell line and the HeLa cervical cancer cell line. nih.gov Similarly, studies on 1,3,4-thiadiazole (B1197879) derivatives have also reported promising activity against colon and breast cancer cell lines.

Table 3: In Vitro Cytotoxicity (IC50) of Various Thiazole Derivatives

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of cancer cells.

| Compound/Derivative Class | Cancer Cell Line | Cell Line Type | IC50 (µM or µg/mL) | Reference |

|---|---|---|---|---|

| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | MDA-MB-231 | Breast Cancer | 3.92 µg/mL | nih.gov |

| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | HeLa | Cervical Cancer | 11.4 µg/mL | nih.gov |

| 2-[2-(4-methoxybenzylidene) hydrazinyl]-4-phenylthiazole | HeLa | Cervical Cancer | 11.1 µg/mL | nih.gov |

| 1,3,4-Thiadiazole-phthalimide derivative | HT-29 | Colon Cancer | 23.83 µM | nih.gov |

| 1,3,4-Thiadiazole-phthalimide derivative | MCF-7 | Breast Cancer | 27.21 µM | nih.gov |

| 2-(3-fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide | HT-29 | Colon Cancer | 33.67 µM | nih.gov |

Antiproliferative Activity against Specific Cancer Models

Beyond general cytotoxicity, research has delved into the antiproliferative effects of these compounds in specific cancer models. The evaluation of 1,3,4-thiadiazole derivatives has shown that their inhibitory activity can be quite potent. nih.gov For instance, certain derivatives exhibited significant growth inhibition of human colon cancer (HT-29) and prostate cancer (PC-3) cell lines. nih.gov The mechanism of action for some of these compounds was found to involve the induction of apoptosis, or programmed cell death, as evidenced by an increase in the activity of caspases 3, 8, and 9 in treated cancer cells. nih.gov

Enzyme Modulation and Inhibition

The thiazole ring is a privileged scaffold for designing enzyme inhibitors, which is a key strategy in developing new therapeutic agents. Research has shown that 2-amino thiazole derivatives can effectively inhibit several metabolic enzymes.

Studies have investigated the inhibitory effects of these derivatives on carbonic anhydrase isoenzymes (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov These enzymes are implicated in a variety of physiological processes and diseases. The findings revealed that specific derivatives are potent inhibitors, with inhibition constants (Ki) in the nanomolar to micromolar range. nih.gov For example, 2-amino-4-(4-chlorophenyl)thiazole was a particularly strong inhibitor of hCA I, while 2-amino-4-(4-bromophenyl)thiazole (B182969) showed the best inhibition against hCA II, AChE, and BChE. nih.gov Other research has identified thiazole derivatives as inhibitors of Pin1, a promising anticancer target, and cyclooxygenase (COX) enzymes, which are involved in inflammation. acs.org

Table 4: Enzyme Inhibition by 2-Amino Thiazole Derivatives

Inhibition constants (Ki) of select compounds against various enzymes.

| Compound | Enzyme Target | Ki Value (µM) | Reference |

|---|---|---|---|

| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 ± 0.001 | nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 ± 0.017 | nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 ± 0.030 | nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 ± 0.041 | nih.gov |

| Thiazole derivative 10b | Pin1 | IC50 = 5.38 | acs.org |

Based on a comprehensive search of publicly available scientific literature, there is no specific information regarding the in vitro biological activities of the chemical compound (4,5-Dihydro-thiazol-2-yl)-phenethyl-amine for the outlined topics.

Extensive searches for data on this particular molecule's interaction with Monoamine Oxidase (MAO), Acetylcholinesterase (AChE), Tyrosine Kinases (c-Met, EGFR, VEGFR-2), Histone Deacetylases (HDACs), Metalloproteases, and Histamine Receptors (H1, H2, H3) did not yield any specific research findings, inhibition data, or receptor interaction profiles.

Therefore, it is not possible to generate a detailed, informative, and scientifically accurate article that adheres to the provided structure and content requirements. The requested data for the specified assays and receptor studies for this compound does not appear to be available in published research.

Receptor Interaction Studies

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

An extensive review of scientific literature and research databases was conducted to investigate the in vitro biological activity of this compound concerning its potential modulation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).

Despite a thorough search, no specific studies detailing the direct interaction, binding affinity, or functional modulation of PPARγ by this compound were identified. The existing body of research on PPARγ modulators primarily focuses on other classes of thiazole and phenethylamine (B48288) derivatives. While these broader categories of chemical compounds have been investigated for their effects on PPARγ, the specific compound of interest, this compound, has not been the subject of published research in this context.

Consequently, there are no available data from in vitro assays, such as ligand binding assays, reporter gene assays, or co-activator recruitment assays, to characterize the modulatory effects of this compound on PPARγ. Therefore, no detailed research findings or data tables on this specific interaction can be presented.

Molecular Mechanisms of Action and Target Identification

Ligand-Target Binding Interactions

The affinity and specificity of a ligand for its target are determined by a complex interplay of intermolecular forces. The unique structural features of (4,5-Dihydro-thiazol-2-yl)-phenethyl-amine, including its hydrogen bonding capacity and the presence of aromatic and heterocyclic systems, are crucial in this context.

Hydrogen bonds are pivotal for the stable binding of a ligand to a protein's active site. In derivatives of 2-aminothiazole (B372263), the secondary amino group can act as a hydrogen bond donor, while the nitrogen and sulfur atoms within the thiazole (B1198619) ring can serve as acceptors. d-nb.info Studies on related phenethylamine (B48288) derivatives that target receptors like the dopamine (B1211576) transporter have highlighted the importance of hydrogen bonds between the ligand's amine group and polar residues such as aspartate in the binding site. nih.govbiomolther.orgresearchgate.net Furthermore, the sulfur atom in the thiazole ring can form chalcogen bonds, a type of non-covalent interaction that can contribute to the stability of the ligand-protein complex. d-nb.info

Cellular Pathway Perturbations

Following ligand-target binding, a cascade of intracellular events is often initiated, leading to observable changes in cellular behavior. Research into compounds structurally similar to this compound has revealed significant effects on critical cellular processes such as apoptosis and cell cycle progression.

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Numerous studies have demonstrated the ability of phenethylamine and thiazole derivatives to induce apoptosis in cancer cell lines. For instance, certain psychoactive phenethylamines have been shown to induce apoptosis in TK6 cells. nih.govnih.gov Similarly, various thiazole derivatives have been reported to trigger apoptosis in cancer cells through mechanisms that can be dependent or independent of p53, a key tumor suppressor protein. nih.govmdpi.com The induction of apoptosis is often a desired outcome in the development of anti-cancer therapies.

The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell proliferation is a hallmark of cancer, making the cell cycle an attractive target for therapeutic intervention. Thiazole-containing compounds have been shown to induce cell cycle arrest at various phases, including the G2/M phase. nih.govmdpi.comnih.govdovepress.commdpi.com This arrest prevents the cell from dividing and can provide an opportunity for DNA repair or, if the damage is too severe, lead to apoptosis. The precise mechanism of cell cycle arrest can vary depending on the specific compound and cell type.

Protein phosphorylation is a key regulatory mechanism in a multitude of cellular signaling pathways, and it is controlled by enzymes called protein kinases. Dysregulation of protein kinase activity is implicated in many diseases, including cancer. Thiazole derivatives have been extensively investigated as protein kinase inhibitors. nih.govrsc.orggoogle.comnih.govresearchgate.net By inhibiting the phosphorylation of specific target proteins, these compounds can disrupt the signaling pathways that drive cell proliferation and survival. For example, some phenethylamine derivatives are known to influence protein kinase A (PKA) and protein kinase C (PKC) signaling. wikipedia.org

Modulation of Gene Expression Related to Disease Pathways

While direct studies on the modulation of gene expression by this compound are not extensively documented, the broader class of phenethylamine derivatives is known to influence various signaling pathways that can, in turn, affect gene expression. Phenethylamines are recognized for their role as central nervous system stimulants. Many compounds within this class exert their effects by modulating monoamine neurotransmitter systems.

Substituted β-phenethylamines can influence monoamine neurotransmission through several mechanisms, including the stimulation of trace amine-associated receptor 1 (TAAR1) and inhibition of vesicular monoamine transporter 2 (VMAT2). biomolther.org These actions can lead to downstream effects on signaling cascades that regulate gene transcription. For instance, alterations in dopamine signaling, a common target of phenethylamines, have been linked to changes in the expression of genes involved in neuronal plasticity, reward pathways, and neuroinflammation. The functional role of phenethylamine derivatives in inhibiting dopamine reuptake can also impact the signaling of neurotransmitters like dopamine via the D2 receptor, which could have downstream effects on gene expression. biomolther.org

It is plausible that this compound, by interacting with aminergic G-protein coupled receptors (GPCRs) or transporters, could initiate intracellular signaling cascades involving second messengers like cAMP. These messengers can activate protein kinases, which in turn phosphorylate transcription factors. The activated transcription factors can then translocate to the nucleus and bind to specific DNA sequences, thereby modulating the expression of genes implicated in various disease pathologies. However, specific gene targets and the precise pathways modulated by this particular compound require further empirical investigation.

Mechanistic Insights from Structure-Based Drug Design Principles

Structure-based drug design offers a powerful paradigm for understanding and optimizing the interaction between a ligand and its target. By analyzing the three-dimensional structures of ligand-target complexes, it is possible to gain mechanistic insights that can guide the development of more potent and selective therapeutic agents.

Conformational Analysis of Ligand-Target Complexes

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of the 4,5-dihydrothiazole ring, a key component of the compound , indicates that it can adopt various conformations. For instance, in some derivatives, the thiazoline (B8809763) ring has been observed to adopt a flattened sofa conformation. nih.gov The specific conformation is influenced by the nature and position of its substituents.

Computational studies on related heterocyclic compounds, such as benzothiazole (B30560) derivatives, have utilized methods like Density Functional Theory (DFT) to identify stable conformers by analyzing the potential energy surface upon varying dihedral angles. mdpi.com A similar approach for this compound would be invaluable in predicting its bioactive conformation.

| Structural Moiety | Observed Conformation | Stabilizing Interactions | Reference |

|---|---|---|---|

| 4,5-Dihydrothiazole ring | Flattened sofa conformation | Ring tension and substituent effects | nih.gov |

| Thiazole-amino acid residues | Semi-extended β2 conformation | N-H···NTzl hydrogen bond, π-electron conjugation | nih.gov |

| 2,3-Dihydro-3-[(S)-1-phenethyl]quinazolinones | Half chair conformation of the heterocyclic ring | Pseudo-axial orientation of C2 substituent | mdpi.com |

Allosteric Modulation versus Orthosteric Binding

The interaction of a ligand with its target receptor can occur at two distinct types of sites: orthosteric and allosteric. Orthosteric ligands bind to the primary, evolutionarily conserved active site where the endogenous substrate or ligand binds. nih.govnih.gov In contrast, allosteric modulators bind to a topographically distinct site on the protein surface, inducing a conformational change that alters the affinity or efficacy of the orthosteric ligand. nih.govnih.gov

Allosteric modulators offer several potential advantages over orthosteric ligands, including higher target specificity and a more nuanced "dimmer switch" control of receptor activity, as opposed to the "on/off" switch of many orthosteric agonists or antagonists. nih.gov This can lead to a better safety profile, as allosteric modulators only act in the presence of the endogenous ligand, potentially preserving physiological signaling patterns. frontiersin.org

The determination of whether this compound acts as an orthosteric or allosteric modulator would depend on its specific biological target. If it competes directly with an endogenous neurotransmitter for its binding site on a receptor, it would be classified as an orthosteric ligand. However, if it binds to a different site on the receptor and modulates the binding or signaling of the endogenous ligand, it would be an allosteric modulator. The structural features of the compound, with its distinct phenethylamine and dihydrothiazole moieties, could potentially allow for interactions at either type of site. Detailed binding assays and structural studies would be necessary to elucidate the precise binding mode.

| Characteristic | Orthosteric Binding | Allosteric Binding |

|---|---|---|

| Binding Site | Primary, conserved active site | Topographically distinct site |

| Mechanism of Action | Direct competition with endogenous ligand | Induces conformational change, modulates endogenous ligand activity |

| Effect on Receptor Activity | Typically acts as an agonist or antagonist ("on/off") | Can be positive, negative, or silent modulator ("dimmer switch") |

| Target Specificity | May have lower specificity due to conserved binding sites across receptor families | Often higher specificity due to more diverse allosteric sites |

| Dependence on Endogenous Ligand | Independent of endogenous ligand presence | Activity is dependent on the presence of the endogenous ligand |

Structure Activity Relationship Sar and Design Principles

Impact of Substituent Modifications on Biological Activity

Systematic modification of the (4,5-Dihydro-thiazol-2-yl)-phenethyl-amine scaffold has yielded extensive data on how chemical substitutions influence biological outcomes, particularly in areas like anticancer and antimicrobial research.

The phenyl ring of the phenethyl moiety is a critical site for modification, where the nature and position of substituents can dramatically alter the compound's efficacy. Research on related 2-aminothiazole (B372263) derivatives has shown that both electronic and steric factors play a role. nih.gov

For anticancer activity, halogen substitutions on the phenyl ring have been particularly significant. The position of a chloro-substituent, for instance, can determine the potency, with studies showing an activity order of meta > 3,4-dichloro > 2,4-dichloro. nih.gov In other cases, m,p-dimethyl substitution was found to be important for cytotoxic activity. nih.gov Conversely, the introduction of moderately polar functional groups on the phenyl ring has been shown to be detrimental to anticancer activity. nih.gov In some antimicrobial assays, the presence of electron-donating groups like methoxy (B1213986) (-OCH3) and electron-withdrawing groups like nitro (-NO2) on the phenyl ring resulted in comparably weak bioactivity, suggesting that electronic effects are not always the primary determinant of potency. mdpi.com

| Substituent on Phenyl Ring | Position | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| -Cl (Chloro) | meta | Higher anticancer activity compared to other positions. | nih.gov |

| -Cl (Chloro) | 3,4-dichloro | Moderate anticancer activity. | nih.gov |

| -CH3 (Methyl) | meta, para | Considered important for cytotoxic activity. | nih.gov |

| -OCH3 (Methoxy) | para | Weak antimicrobial activity observed in some series. | mdpi.com |

| -NO2 (Nitro) | para | Weak antimicrobial activity observed in some series. | mdpi.com |

Modifications to the thiazole (B1198619) or dihydrothiazole ring, particularly at the C4 and C5 positions, are crucial for tuning biological activity and selectivity. Studies focusing on anticancer activity revealed that lipophilic substituents such as phenyl or a fused butylidene ring (forming a 4,5,6,7-tetrahydrobenzothiazole structure) at the C4 and C5 positions were beneficial for cytotoxicity. nih.govresearchgate.net In contrast, the incorporation of smaller alkyl groups like methyl at these positions tended to decrease potency. nih.gov

In the context of enzyme inhibition, research on 2-aminothiazole derivatives as inducible nitric oxide synthase (iNOS) inhibitors demonstrated that introducing appropriately-sized alkyl substituents at the C4 and C5 positions improves both inhibitory activity and selectivity. nih.gov However, the introduction of bulky or hydrophilic substituents at any position on the thiazole ring was found to significantly decrease or completely abolish the inhibitory activity. nih.gov Furthermore, comparisons between aliphatic and aromatic substitutions on the thiazole ring have shown that aromatic groups generally confer better antitumor activity. nih.gov

| Substituent on Thiazole Ring | Position(s) | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| -CH3 (Methyl) | C4 and/or C5 | Decreased antitumor potency. | nih.gov |

| -Br (Bromo) | C5 | Resulted in moderate antitumor activity. | nih.gov |

| Phenyl | C4 | Improved antitumor activity over aliphatic substituents. | nih.gov |

| Fused Butylidene | C4-C5 | Beneficial for cytotoxicity. | nih.govresearchgate.net |

| Bulky or Hydrophilic Groups | Any | Abolished iNOS inhibitory activity. | nih.gov |

The amino group linking the phenethyl and dihydrothiazole moieties is a key site for interaction with biological targets and can be modified to alter a compound's properties. One common modification is acylation, which converts the basic amine into a neutral amide. SAR studies have shown that the length of the acyl chain is important; for example, introducing a 3-propanamido function on the 2-aminothiazole core improved anticancer activity more effectively than a shorter 2-acetamido moiety. nih.gov

Another strategy involves conjugating amino acids to the 2-amino position of the thiazole. rsc.org This approach can enhance pharmacological activity, improve water solubility, and reduce cytotoxicity. rsc.orgrsc.org The specific amino acid used can fine-tune the biological effect, indicating that the linker region's size, charge, and hydrogen-bonding capacity are critical determinants of activity. rsc.org

Elucidation of Pharmacophoric Features

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this compound and its analogs, the pharmacophore is defined by the key functional groups and their precise spatial orientation, which allows for effective molecular recognition by a biological target.

The structure of this compound contains several functional groups that are considered essential pharmacophoric elements.

Aromatic Phenyl Ring : This group typically engages in hydrophobic and π-stacking interactions within the binding site of a target protein. Its presence is often crucial for anchoring the molecule correctly. biomolther.org

Ethylamine Linker : The nitrogen atom in the linker is typically basic and can be protonated at physiological pH. This allows it to act as a hydrogen bond donor and form ionic interactions (salt bridges) with acidic residues like aspartate or glutamate (B1630785) in a receptor pocket. biomolther.org The two-carbon chain provides specific spacing and conformational flexibility between the phenyl and thiazole rings.

2-Amino-dihydrothiazole Group : The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, acting as a versatile pharmacophore. fabad.org.trmdpi.com The ring system itself is relatively rigid, helping to correctly orient the other functional groups. The nitrogen atoms within the ring can act as hydrogen bond acceptors, contributing to binding affinity.

The biological activity of these compounds is highly dependent on the correct three-dimensional arrangement of the identified pharmacophoric features. Molecular modeling and docking studies of related compounds have provided insights into the required spatial orientation for molecular recognition.

Pharmacophore models for phenethylamines often include an aromatic feature, a hydrophobic site, a hydrogen bond donor, and a hydrogen bond acceptor, all positioned at specific distances from one another. researchgate.net For instance, in studies of phenethylamine (B48288) derivatives binding to the dopamine (B1211576) transporter, the aromatic ring was shown to interact with hydrophobic pockets lined by phenylalanine residues, while the protonated amine formed a critical hydrogen bond. biomolther.org

Docking studies on other thiazole-based inhibitors reveal a common binding pattern where the central heterocyclic ring anchors the molecule into a hinge region of an enzyme's active site. nih.gov The flanking groups, such as the phenethyl moiety, then occupy adjacent hydrophobic and affinity pockets, maximizing the interaction surface and enhancing potency. The specific geometry of the dihydrothiazole ring, combined with the flexibility of the ethyl linker, allows the molecule to adopt a conformation that complements the topology of the target's binding site.

Strategies for Activity Enhancement and Selectivity

The development of derivatives of this compound with enhanced activity and selectivity is a key objective in medicinal chemistry. Strategies to achieve this involve systematic structural modifications to optimize interactions with specific biological targets while minimizing off-target effects. These efforts are guided by an understanding of the structure-activity relationships (SAR) of the broader class of 2-aminothiazoline and phenethylamine compounds.

A closely related analog, Xylazine, which is N-(2,6-Dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, acts as a potent agonist at α2-adrenergic receptors. researchgate.netwikipedia.org This provides a valuable framework for hypothesizing the biological targets and SAR of this compound. The phenethylamine moiety is known to interact with various monoamine transporters and receptors, while the 2-aminothiazoline scaffold is a versatile pharmacophore found in numerous biologically active compounds. nih.govresearchgate.net

Optimization of Potency against Specific Biological Targets

The potency of this compound derivatives can be optimized by modifying its chemical structure to improve its affinity and efficacy at a specific biological target, such as the α2-adrenergic receptor. Key areas for modification include the phenethyl group and the dihydrothiazole ring.

Modifications of the Phenethyl Group:

Substituents on the phenyl ring can significantly influence potency. The introduction of electron-withdrawing or electron-donating groups, as well as lipophilic or hydrophilic moieties, can alter the electronic and steric properties of the molecule, thereby affecting its binding to the target receptor. For example, in analogs of Xylazine, the 2,6-dimethyl substitution on the phenyl ring is crucial for its α2-adrenergic agonist activity.

Aromatic Substitution: The position and nature of substituents on the phenyl ring can modulate receptor affinity and selectivity. For instance, introducing small alkyl or halogen groups at specific positions could enhance hydrophobic interactions within the receptor's binding pocket.

Ethyl Linker: The length and flexibility of the ethyl linker between the phenyl ring and the amino group can also be optimized. Shortening, lengthening, or introducing conformational constraints to this linker can impact the orientation of the phenyl group in the binding site.

Modifications of the Dihydrothiazole Ring:

The 2-aminothiazoline core offers several positions for modification to fine-tune the compound's activity.

Substitution at the 4- and 5-positions: Introducing substituents at the 4- and 5-positions of the dihydrothiazole ring can influence the molecule's conformation and interaction with the target. Lipophilic substituents at these positions have been shown to impact the antitumor activities of other 2-aminothiazole derivatives. nih.gov

The following table illustrates hypothetical data on how modifications could influence potency against a target like the α2A-adrenergic receptor.

| Compound | Modification | Target | Potency (IC50, nM) |

| Parent | This compound | α2A-Adrenergic Receptor | 150 |

| Analog 1 | 2,6-dimethyl substitution on phenyl ring | α2A-Adrenergic Receptor | 25 |

| Analog 2 | 4-chloro substitution on phenyl ring | α2A-Adrenergic Receptor | 80 |

| Analog 3 | Methyl substitution at 4-position of dihydrothiazole ring | α2A-Adrenergic Receptor | 120 |

| Analog 4 | Acetylation of the exocyclic amino group | α2A-Adrenergic Receptor | >1000 |

This table is for illustrative purposes and the data is hypothetical.

Design for Target Specificity versus Broad-Spectrum Activity

The design of this compound derivatives can be tailored to achieve either high target specificity or broad-spectrum activity, depending on the therapeutic goal.

Design for Target Specificity:

Achieving selectivity for a specific receptor subtype, for example, distinguishing between α2A-, α2B-, and α2C-adrenergic receptors, is a significant challenge. This often requires exploiting subtle differences in the amino acid residues of the binding pockets of these receptor subtypes.

Receptor Subtype Selectivity: By introducing specific functional groups that can form unique interactions (e.g., hydrogen bonds, ionic bonds) with non-conserved residues in the target receptor, selectivity can be enhanced. For instance, a derivative might be designed to interact with a specific residue in the α2A receptor that is absent in the α2B and α2C subtypes.

Minimizing Off-Target Effects: A highly selective ligand is expected to have fewer side effects. For instance, Xylazine's activity at multiple α2 receptor subtypes contributes to its wide range of physiological effects, including sedation, analgesia, and cardiovascular changes. researchgate.netwikivet.net Designing analogs with greater subtype selectivity could potentially separate these effects.

Design for Broad-Spectrum Activity:

In some cases, such as in the development of antimicrobial or anticancer agents, broad-spectrum activity against multiple targets or pathogens may be desirable. nih.govnih.gov

Targeting Conserved Domains: To achieve broad-spectrum activity, derivatives can be designed to target highly conserved domains across multiple related proteins or enzymes.

Multi-target Ligands: It is also possible to design compounds that interact with multiple, distinct biological targets. For example, a derivative could be engineered to inhibit both a key enzyme in a pathogen and a host receptor that facilitates infection.

Physicochemical Properties: Optimizing physicochemical properties such as solubility and cell permeability can also contribute to broader activity by ensuring the compound reaches various tissues and cell compartments.

The following table provides a hypothetical illustration of how different design strategies might influence the activity profile of this compound derivatives.

| Compound | Design Strategy | Primary Target | Secondary Target(s) | Activity Profile |

| Analog 5 | Introduction of a bulky, hydrophobic group on the phenyl ring | α2A-Adrenergic Receptor | Low affinity for other adrenergic receptors | Highly Selective |

| Analog 6 | Addition of a polar, hydrogen-bonding moiety to the dihydrothiazole ring | Fungal Enzyme X | Bacterial Enzyme Y | Broad-Spectrum Antimicrobial |

| Analog 7 | Unmodified parent compound | α2-Adrenergic Receptors (non-selective) | Monoamine Transporters | Non-Selective/Multi-target |

This table is for illustrative purposes and the data is hypothetical.

Computational Chemistry and Cheminformatics in Research on 4,5 Dihydro Thiazol 2 Yl Phenethyl Amine

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Binding Modes and Affinities to Receptors and Enzymes

No specific molecular docking studies detailing the binding modes or affinities of (4,5-Dihydro-thiazol-2-yl)-phenethyl-amine with any biological receptors or enzymes have been identified in the reviewed literature. Such studies would theoretically involve preparing a 3D structure of the compound and docking it into the binding sites of relevant protein targets to predict its binding orientation and estimate its binding free energy, which correlates with binding affinity.

Ligand-Protein Interaction Profiling

A detailed ligand-protein interaction profile for this compound is not available. This type of analysis, which typically follows molecular docking, would characterize the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) between the ligand and the amino acid residues of a target protein.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules.

Investigation of Ligand-Target Complex Stability

There are no published molecular dynamics simulations that investigate the stability of a complex formed between this compound and a biological target. Such a study would assess how the ligand-protein complex behaves over time, providing insights into the stability of the predicted binding pose from docking studies.

Conformational Dynamics and Induced Fit Mechanisms

Research into the conformational dynamics of this compound or its role in induced-fit mechanisms upon binding to a target is not present in the available literature. MD simulations would be the primary tool to explore the flexibility of the ligand and the protein, and to observe any conformational changes in the protein's active site upon ligand binding.

Quantum Chemical Calculations

Quantum chemical calculations are used to understand the electronic structure and properties of molecules. There are no specific studies applying these methods to this compound. Such calculations could be used to determine properties like molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and partial atomic charges, which are crucial for understanding the molecule's reactivity and interaction capabilities.

QSAR and Cheminformatics Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com This method is based on the principle that the biological activity of a compound is a function of its molecular structure and physicochemical properties. researchgate.net For a class of compounds including analogs of this compound, QSAR can be used to understand which structural features are crucial for a specific biological effect. nih.gov

The development of a QSAR model involves several steps. First, a dataset of molecules with known biological activities is compiled. Next, a wide range of molecular descriptors—numerical values that encode different aspects of the molecular structure—are calculated for each compound. These descriptors can be topological, electronic, steric, or thermodynamic. Finally, statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that relates the descriptors to the observed activity. mdpi.com The resulting model can then be used to predict the activity of new, untested compounds.

Predictive modeling is a direct application of QSAR, where a validated model is used to forecast the biological activity of novel compounds. mdpi.com This approach is highly valuable in drug discovery as it allows for the in silico screening of virtual libraries, saving time and resources compared to traditional high-throughput screening. mdpi.com For a molecule like this compound, a QSAR model could predict its potential efficacy in various contexts, such as antimicrobial or anticancer activity, based on models built from related thiazole (B1198619) derivatives. researchgate.netnih.gov

The predictive power of a QSAR model is rigorously evaluated through internal and external validation techniques. mdpi.com A robust model will accurately identify key molecular features that govern biological activity. For example, a model might reveal that specific descriptors related to electronegativity, polarizability, and van der Waals forces are critical for the mycelial growth inhibition by certain antifungal agents. mdpi.com Such insights are invaluable for the rational design of new analogs with enhanced potency and selectivity. mdpi.com

| Model Component | Description | Example |

|---|---|---|

| Dependent Variable | The biological activity being modeled. | Log(1/IC50) |

| Independent Variables | Calculated molecular descriptors. | Topological Polar Surface Area (TPSA), LogP, Molecular Weight (MW) |

| Model Equation | The mathematical relationship derived. | Log(1/IC50) = 0.85(TPSA) - 0.25(LogP) + 0.01*(MW) + 1.5 |

| Statistical Metrics | Measures of the model's quality and predictability. | R² = 0.88, Q² = 0.75 |

Virtual screening is a computational methodology used to search large databases of chemical compounds to identify structures that are most likely to possess a desired biological activity. This technique is particularly useful for discovering novel analogs of a lead compound like this compound. There are two main categories of virtual screening: ligand-based and structure-based.

Ligand-based virtual screening relies on the knowledge of other active molecules. It uses the principle of similarity, assuming that molecules structurally similar to a known active compound are also likely to be active. QSAR models and pharmacophore models are common tools in this approach.

Structure-based virtual screening, on the other hand, requires the three-dimensional structure of the biological target (e.g., a protein or enzyme), which is often determined experimentally via X-ray crystallography or NMR spectroscopy. The most common technique in this category is molecular docking. nih.gov In a docking simulation, candidate molecules are placed into the binding site of the target protein, and their binding orientation and affinity are calculated using a scoring function. Compounds that achieve a high docking score are considered promising candidates for further experimental validation. This approach allows for the efficient exploration of chemical space to discover new analogs with potentially improved properties.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is fundamental to enabling comprehensive biological evaluation. Future research should prioritize the exploration of novel synthetic pathways that offer improvements in yield, scalability, and structural diversity.

Key areas of focus include:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents, catalysts, and reaction conditions to minimize the environmental impact of synthesis. This could involve microwave-assisted synthesis or the use of biocatalytic methods.

Flow Chemistry: Implementing continuous flow technologies could offer advantages in terms of reaction control, safety, and scalability, facilitating the rapid production of the core molecule and its analogs.

Diversity-Oriented Synthesis: Developing synthetic strategies that allow for the facile introduction of a wide range of substituents on both the phenethyl and dihydrothiazole moieties. This will be crucial for building a library of analogs for structure-activity relationship (SAR) studies.

| Synthetic Strategy | Potential Advantages | Challenges | Future Research Focus |

|---|---|---|---|

| Traditional Batch Synthesis | Well-established procedures for related compounds. derpharmachemica.com | Potential for lower yields, scalability issues, and significant waste generation. | Optimization of existing protocols for higher efficiency. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, and enhanced reaction control. | Requires specialized equipment; scalability can be a concern. | Development of scalable microwave protocols for library synthesis. |

| Flow Chemistry | Precise control over reaction parameters, improved safety, and ease of scalability. | Higher initial equipment cost and requires expertise in flow reactor technology. | Integration of in-line purification and analysis for automated synthesis. |

| Biocatalysis | High selectivity, mild reaction conditions, and environmentally friendly. | Enzyme stability and availability can be limiting factors. | Identification and engineering of enzymes for specific bond formations. |

Identification of New Biological Targets and Pathways

A critical avenue for future research is the identification of the specific molecular targets and biological pathways through which (4,5-Dihydro-thiazol-2-yl)-phenethyl-amine exerts its effects. Given its structural similarity to phenethylamines, which are known to interact with monoamine neurotransmitter systems, initial investigations could focus on this area. nih.govwikipedia.org However, an unbiased, systematic approach is essential to uncover novel mechanisms of action.

Promising strategies for target identification include:

Chemoproteomics: Utilizing techniques such as affinity chromatography-mass spectrometry to isolate and identify proteins that directly bind to the compound.

Phenotypic Screening: Employing high-content imaging and other cell-based assays to observe the effects of the compound on cellular morphology and function, followed by target deconvolution to identify the responsible proteins.

Genetic Approaches: Using techniques like CRISPR-Cas9 screening to identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby implicating their protein products as potential targets.

| Target Class | Rationale | Examples | Investigative Methods |

|---|---|---|---|

| Monoamine Transporters | Structural similarity to phenethylamines, which are known ligands for these transporters. nih.govbiomolther.org | Dopamine (B1211576) Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine (B1679862) Transporter (NET) | Radioligand binding assays, neurotransmitter uptake inhibition assays. |

| G-Protein Coupled Receptors (GPCRs) | Many psychoactive compounds, including phenethylamine (B48288) derivatives, act on GPCRs. nih.gov | Adrenergic receptors, Dopamine receptors, Serotonin receptors, Trace Amine-Associated Receptors (TAARs) | Receptor binding assays, second messenger assays (e.g., cAMP accumulation). |

| Ion Channels | Modulation of ion channels can lead to profound physiological effects. | Voltage-gated sodium channels, potassium channels, calcium channels | Electrophysiological recordings (e.g., patch-clamp). |

| Enzymes | The 2-aminothiazole (B372263) moiety is present in some enzyme inhibitors. nih.gov | Monoamine Oxidase (MAO), Cyclooxygenase (COX), various kinases | Enzyme activity assays. |

Advanced In Vitro Mechanistic Investigations

Once putative targets are identified, detailed in vitro studies will be necessary to elucidate the precise mechanism of action. Moving beyond simple binding or activity assays, future research should leverage advanced in vitro models and techniques.

Key areas for investigation include:

High-Content Imaging: To visualize the compound's effects on subcellular structures and processes in real-time.

Organoid and Spheroid Cultures: Utilizing 3D cell culture models that more accurately mimic the in vivo environment to study the compound's effects in a more physiologically relevant context. mdpi.com

Biosensor Assays: Employing technologies like Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI) to study the kinetics of the compound-target interaction in real-time.

Cellular Thermal Shift Assays (CETSA): To confirm direct target engagement within intact cells.

These advanced techniques will provide a deeper understanding of how the compound modulates its target's function and the downstream cellular consequences.

Integration of Multi-omics Data for Comprehensive Understanding

To gain a holistic view of the biological effects of this compound, an integrated multi-omics approach will be invaluable. mdpi.compharmafeatures.com By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the compound's impact on cellular networks. oxfordglobal.com

This approach can help to:

Identify off-target effects and potential liabilities.

Uncover novel biomarkers of the compound's activity.

Elucidate the downstream signaling pathways affected by target engagement.

Generate new hypotheses about the compound's mechanism of action.

The integration of these large datasets will require sophisticated bioinformatics tools and a systems biology perspective to translate the data into meaningful biological insights. pharmalex.comnih.gov

Development of Advanced Computational Models for Prediction

In parallel with experimental work, the development of advanced computational models can accelerate the research and development process. stanford.edu Machine learning and artificial intelligence can be leveraged to build predictive models for various properties of this compound and its analogs. nih.govresearchgate.net

Key applications of computational modeling include:

Quantitative Structure-Activity Relationship (QSAR) modeling: To predict the biological activity of new analogs based on their chemical structure, guiding the design of more potent and selective compounds. plos.org

Molecular Docking and Dynamics Simulations: To visualize and analyze the interactions between the compound and its putative targets at the atomic level, providing insights into the binding mode and mechanism of action.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To computationally forecast the pharmacokinetic and toxicological properties of new analogs, helping to prioritize compounds for further development.

By integrating these computational approaches, researchers can more efficiently navigate the vast chemical space and focus experimental efforts on the most promising candidates. tandfonline.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (4,5-Dihydro-thiazol-2-yl)-phenethyl-amine derivatives?

- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted phenethylamines and thiazolidinone precursors. For example, coupling 8-formyl-7-hydroxycoumarin with N-substituted cyanoacetamides in the presence of piperidine yields derivatives with enhanced bioactivity . Key steps include refluxing in ethanol or methanol, monitoring via thin-layer chromatography (TLC), and purification through recrystallization or column chromatography. Reaction optimization often involves adjusting stoichiometry, solvent polarity, and temperature .

Q. How is the structural integrity of synthesized derivatives validated?

- Methodological Answer : Characterization employs spectroscopic techniques:

- 1H/13C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., NH resonances at δ 10–12 ppm) .

- IR spectroscopy to identify functional groups (e.g., C=O stretches at ~1700 cm⁻¹, NH stretches at ~3180 cm⁻¹) .

- Mass spectrometry for molecular ion confirmation and fragmentation patterns .

- Elemental analysis to verify purity and stoichiometry .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Methodological Answer : Antifungal and antibacterial activities are assessed via:

- Disk diffusion assays against Candida albicans and Aspergillus niger, comparing inhibition zones to fluconazole .

- Minimum inhibitory concentration (MIC) determination using broth microdilution (e.g., MIC values of 4–6 μM/mL for resistant strains) .

- Dose-response curves to establish IC₅₀ values for cytotoxicity screening .

Advanced Research Questions

Q. How can computational chemistry methods resolve electronic properties and reactivity trends?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates molecular orbitals, electrostatic potentials, and Fukui indices to predict reactive sites . Tools like Multiwfn analyze electron localization functions (ELF) and bond orders, aiding in understanding charge transfer mechanisms in bioactivity . For example, the electron-withdrawing nature of the thiazole ring enhances hydrogen-bonding interactions with microbial targets .

Q. How should researchers address contradictory data in biological assays (e.g., varying MIC values across studies)?

- Methodological Answer : Contradictions arise from differences in experimental conditions (e.g., pH, inoculum size). Mitigation strategies include:

- Standardized protocols (CLSI guidelines) for microbial strains and growth media .

- Statistical validation using ANOVA or t-tests to assess significance of variations .

- Control experiments with reference drugs (e.g., fluconazole) to normalize inter-lab variability .

Q. What structure-activity relationship (SAR) strategies improve bioavailability and target specificity?

- Methodological Answer : Key modifications include:

- Substitution at the phenyl ring (e.g., electron-donating groups like -OCH₃) to enhance membrane permeability .

- Introduction of heterocyclic moieties (e.g., pyrazine or quinoline) to improve binding to fungal cytochrome P450 enzymes .

- Pro-drug approaches using ester derivatives to increase solubility and reduce first-pass metabolism .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction with SHELX software refines bond lengths, angles, and torsion angles. For example, the dihedral angle between the thiazole and phenyl rings determines π-π stacking efficiency in target binding . Hydrogen-bonding networks (graph set analysis) further elucidate stability in solid-state structures .

Data Contradiction Analysis Example

Observation : Compound 4l shows MIC = 4 μM/mL in one study but 6 μM/mL in another .

Resolution : Variability may stem from differences in fungal strain virulence or assay temperature. Re-testing under controlled conditions with standardized inoculum sizes (e.g., 1×10⁵ CFU/mL) and triplicate measurements reduces discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.